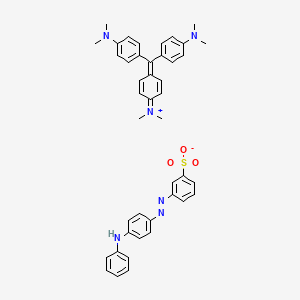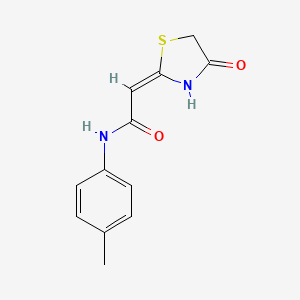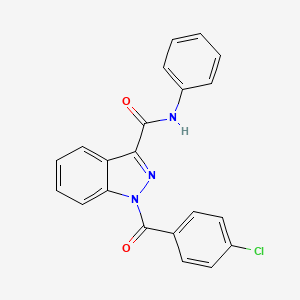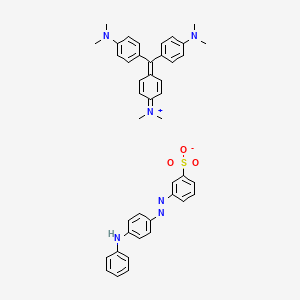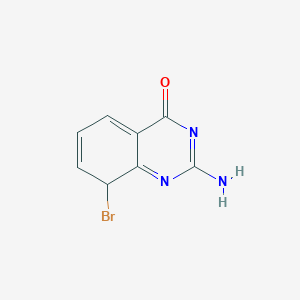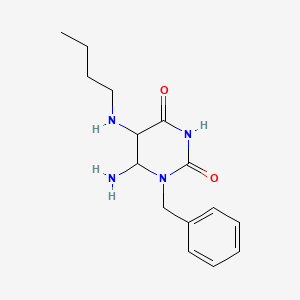![molecular formula C19H21ClN4O B12343823 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride CAS No. 1038915-62-6](/img/structure/B12343823.png)
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is crucial in the repair of DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes, particularly DNA repair mechanisms.
Medicine: It is being investigated as a potential therapeutic agent for treating cancers with BRCA mutations due to its PARP inhibitory activity.
Industry: The compound’s properties make it useful in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves its inhibition of PARP enzymes. These enzymes play a critical role in repairing single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This makes it particularly effective against cancers with BRCA mutations, which are already deficient in DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): This compound also inhibits PARP and has shown efficacy in treating BRCA-mutant cancers.
Indazole derivatives: These compounds share the indazole core and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is unique due to its specific configuration and the presence of the piperidinyl group, which enhances its binding affinity to PARP enzymes. This specificity makes it a promising candidate for targeted cancer therapies .
Properties
CAS No. |
1038915-62-6 |
|---|---|
Molecular Formula |
C19H21ClN4O |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m0./s1 |
InChI Key |
YXYDNYFWAFBCAN-UQKRIMTDSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


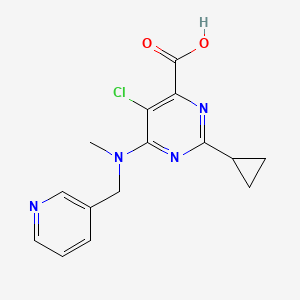
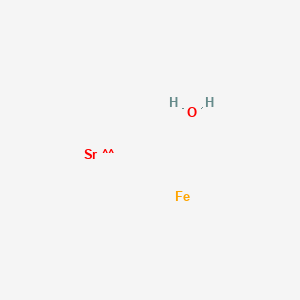
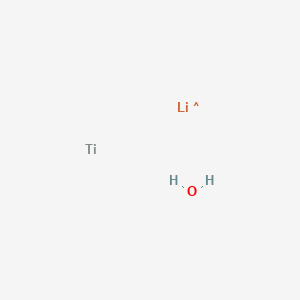
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)
![prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12343778.png)
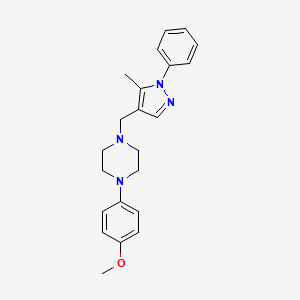
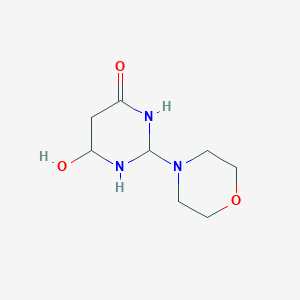
![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)
